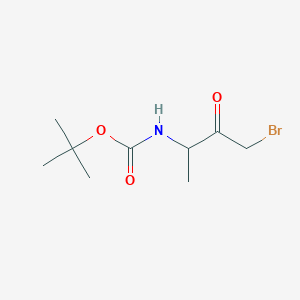![molecular formula C56H69N11O10 B15125362 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide](/img/structure/B15125362.png)
2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide is a complex organic molecule with multiple functional groups, including amino, hydroxy, and imino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the core structure: This involves the condensation of smaller organic molecules to form the central backbone of the compound.
Functional group modifications: Introduction of amino, hydroxy, and imino groups through various chemical reactions such as amination, hydroxylation, and imination.
Purification: The final compound is purified using techniques like chromatography to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.
Optimization of reaction conditions: Ensuring that the reactions are efficient and cost-effective, with minimal by-products.
Quality control: Implementing stringent quality control measures to maintain the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The imino groups can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its complex structure allows for specific interactions with biological targets, making it a promising lead compound for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-1-butanol
- 6-amino-1-hexanol
- 3-hydroxy-1-phenylbutan-2-one
Uniqueness
The uniqueness of 2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide lies in its complex structure, which allows for multiple interactions with biological targets
Propiedades
Fórmula molecular |
C56H69N11O10 |
|---|---|
Peso molecular |
1056.2 g/mol |
Nombre IUPAC |
2-amino-N-[1-[[1-[[1-[[6-amino-1-[[3-hydroxy-1-[(4-imino-3,7-dioxo-1-phenylheptan-2-yl)amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |
InChI |
InChI=1S/C56H69N11O10/c1-34(69)49(56(77)63-44(28-35-16-5-2-6-17-35)50(71)40(58)23-15-27-68)67-52(73)43(25-13-14-26-57)62-55(76)47(31-38-33-61-42-24-12-11-22-39(38)42)66-54(75)46(30-37-20-9-4-10-21-37)65-53(74)45(29-36-18-7-3-8-19-36)64-51(72)41(59)32-48(60)70/h2-12,16-22,24,27,33-34,41,43-47,49,58,61,69H,13-15,23,25-26,28-32,57,59H2,1H3,(H2,60,70)(H,62,76)(H,63,77)(H,64,72)(H,65,74)(H,66,75)(H,67,73) |
Clave InChI |
IZWCLVCOWIZCRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


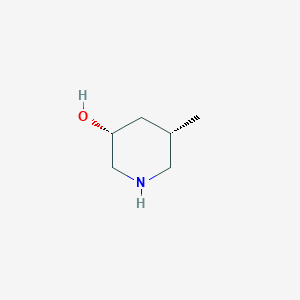
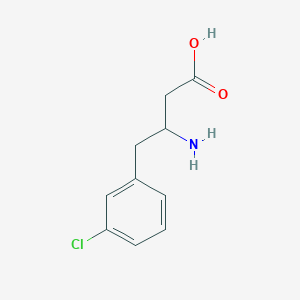
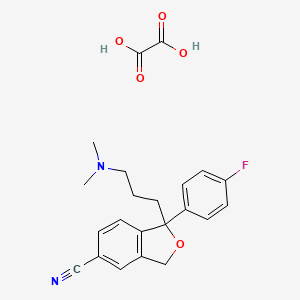
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
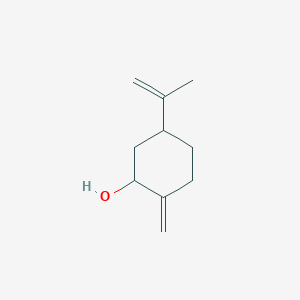
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
![8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B15125323.png)
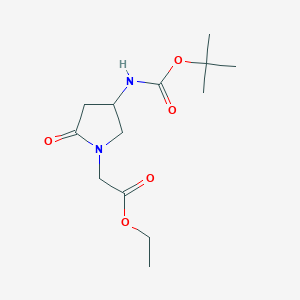
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
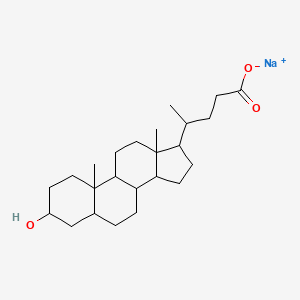
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B15125338.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide](/img/structure/B15125347.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
